2-(4-Bromo-3,5-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-Bromo-3,5-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone is an organic compound that belongs to the class of phenoxy ethanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Bromination: The starting material, 3,5-dimethylphenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Etherification: The brominated phenol is then reacted with 2-chloroethanone in the presence of a base to form the phenoxy ethanone intermediate.
Pyrrolidine Substitution: Finally, the phenoxy ethanone intermediate is reacted with pyrrolidine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,5-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,5-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone
- 2-(4-Fluoro-3,5-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone
- 2-(4-Iodo-3,5-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
2-(4-Bromo-3,5-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine atoms are larger and more polarizable than other halogens, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-7-12(8-11(2)14(10)15)18-9-13(17)16-5-3-4-6-16/h7-8H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAZXHPEQDPVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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